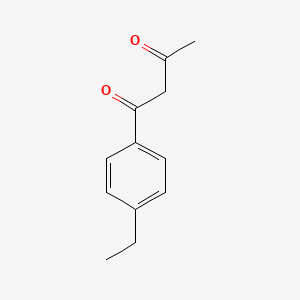

1-(4-Ethylphenyl)butane-1,3-dione

Description

Significance of β-Diketone Scaffolds in Contemporary Chemical Research

The β-diketone moiety is a crucial scaffold in modern chemical research due to its versatile reactivity and coordination capabilities. These compounds are extensively used as precursors for the synthesis of a wide array of heterocyclic compounds, including pyrazoles, isoxazoles, and benzodiazepines, which are important pharmacophores in medicinal chemistry. researchgate.netijpras.comresearchgate.net The ability of β-diketones to exist in a keto-enol tautomeric equilibrium allows for diverse chemical transformations. researchgate.netmdpi.com This tautomerism is influenced by various factors such as substituents, solvents, and temperature. fiveable.mersc.orgrsc.org

Furthermore, the enolate form of β-diketones acts as a bidentate ligand, readily forming stable chelate complexes with a vast number of metal ions. researchgate.netnih.gov These metal β-diketonate complexes have found applications in catalysis, materials science as precursors for chemical vapor deposition (CVD), and as luminescent materials. researchgate.netresearchgate.netnih.gov The steric and electronic properties of the substituents on the β-diketone backbone can be tuned to modulate the properties of the resulting metal complexes. rsc.orgacs.org This adaptability makes β-diketone scaffolds invaluable in the design of functional molecules and materials. mdpi.com

Historical Perspective on Butane-1,3-dione Derivatives in Organic Synthesis and Beyond

The study of butane-1,3-dione, also known as acetylacetone (B45752), and its derivatives dates back over a century. researchgate.net Initially, their chemistry was explored in the context of Claisen condensation, a fundamental carbon-carbon bond-forming reaction for their synthesis. ijpras.commdpi.com The discovery of their keto-enol tautomerism was a significant milestone, leading to a deeper understanding of their reactivity. mdpi.com

Historically, these derivatives have been pivotal intermediates in the synthesis of various organic compounds. ijpras.comresearchgate.net For instance, the reaction of butane-1,3-dione derivatives with hydrazines or hydroxylamine (B1172632) has been a classical and efficient method for preparing pyrazole (B372694) and isoxazole (B147169) heterocycles, respectively. ijpras.com Beyond organic synthesis, the ability of butane-1,3-dione derivatives to form stable metal complexes was recognized early on. These complexes were instrumental in the development of coordination chemistry, serving as model systems for studying bonding and stereochemistry. researchgate.netchemscene.com Over time, the applications of these derivatives have expanded into diverse areas such as analytical chemistry for metal extraction and as catalysts in various industrial processes. researchgate.net

Research Landscape and Specific Focus on 1-(4-Ethylphenyl)butane-1,3-dione

The current research landscape for β-diketones is vibrant and multidisciplinary, with ongoing investigations into new synthetic methodologies, catalytic applications, and the development of advanced materials. mdpi.commdpi.comresearchgate.net A significant area of focus is the synthesis of asymmetrically substituted β-diketones to fine-tune their electronic and steric properties for specific applications. mdpi.com

Within this broad context, this compound has emerged as a compound of interest. chemicalbook.com Its structure, featuring an ethylphenyl group, provides a specific combination of aromatic and aliphatic character, influencing its physical and chemical properties. Research on this particular molecule and its analogs, such as 1-(4-methylphenyl)butane-1,3-dione (B1297432) and fluorinated derivatives, is driven by the potential for creating novel metal complexes and functional materials. nih.gov For example, fluorinated β-diketones are known to enhance the volatility and luminescence of their metal complexes. nih.govgoogle.com The study of this compound contributes to the fundamental understanding of how substituents on the β-diketone framework impact its coordination behavior and the properties of its derivatives, with potential applications in areas like catalysis and materials science. abmole.comresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-ethylphenyl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-3-10-4-6-11(7-5-10)12(14)8-9(2)13/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWIWGSJPMJMLFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50604178 | |

| Record name | 1-(4-Ethylphenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58278-92-5 | |

| Record name | 1-(4-Ethylphenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 1-(4-Ethylphenyl)butane-1,3-dione

The synthesis of 1,3-dicarbonyl compounds is a cornerstone of organic chemistry, with several established methods applicable to the preparation of this compound.

Claisen Condensation and Analogous Acylation Reactions

The Claisen condensation is a powerful carbon-carbon bond-forming reaction that is well-suited for the synthesis of β-keto esters and, by extension, 1,3-diketones. masterorganicchemistry.comyoutube.comyoutube.comyoutube.comyoutube.com In the context of this compound, this would typically involve the reaction of an ester with a ketone in the presence of a strong base.

A plausible and widely practiced route is the condensation of 4'-ethylacetophenone (B57664) with an acetate (B1210297) source, such as ethyl acetate, facilitated by a strong base like sodium ethoxide. The mechanism involves the deprotonation of the α-carbon of the ketone by the base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the ester. Subsequent elimination of the ethoxide leaving group yields the desired 1,3-diketone. A similar synthesis for 1-phenylbutane-1,3-dione involves the reaction of acetophenone (B1666503) and ethyl acetoacetate (B1235776) with sodium ethoxide. researchgate.net

Analogous acylation reactions, such as those employing acyl chlorides or anhydrides, can also be utilized. For instance, the enolate of 4'-ethylacetophenone could be acylated with acetyl chloride. However, the classical Claisen condensation remains a more common and efficient approach.

Base-Catalyzed Synthesis Protocols

The success of the Claisen condensation is highly dependent on the choice of base. The base must be strong enough to deprotonate the ketone to a sufficient extent to initiate the reaction, but should not saponify the ester starting material under the reaction conditions. Common bases employed include sodium ethoxide, sodium hydride, and sodium amide.

The reaction is typically carried out in an aprotic solvent to prevent protonation of the enolate intermediate. The choice of solvent can influence the reaction rate and yield. Following the condensation, an acidic workup is necessary to neutralize the resulting enolate of the β-dicarbonyl compound and isolate the final product.

A patent for a related compound, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, highlights a multi-step synthesis involving the reaction of ethyl trifluoroacetate (B77799) and ethyl acetate in the presence of a base, followed by further transformations. google.com This suggests that variations in the starting materials and catalysts can be employed to achieve similar diketone structures.

Table 1: Proposed Synthesis of this compound via Claisen Condensation

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 4'-Ethylacetophenone | Ethyl Acetate | Sodium Ethoxide | Ethanol | This compound |

Exploration of Green Chemistry Principles in this compound Synthesis

While traditional synthetic methods for 1,3-diketones are effective, they often involve the use of hazardous reagents and solvents. The principles of green chemistry encourage the development of more environmentally benign alternatives. ejcmpr.comrsc.orgrsc.org

For the synthesis of this compound, green approaches could include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives such as water, supercritical fluids, or ionic liquids.

Catalytic Approaches: Employing catalytic amounts of a reusable solid acid or base catalyst instead of stoichiometric amounts of strong bases would reduce waste and simplify purification.

Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and potentially higher yields with reduced energy consumption.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product.

Research into the green synthesis of related 1,4-diketones has demonstrated the feasibility of using water as a solvent and performing reactions under catalyst-free conditions. rsc.org These approaches could potentially be adapted for the synthesis of this compound.

Derivatization Strategies and Functionalization of the this compound Core

The this compound scaffold presents multiple sites for chemical modification, allowing for the generation of a diverse library of derivatives.

Halogenation and Fluorination of the Butanedione Moiety

The methylene (B1212753) group flanked by the two carbonyls in the butanedione moiety is acidic and can be readily deprotonated to form an enolate. This enolate can then react with various electrophiles, including halogenating agents.

Halogenation, such as bromination or chlorination, can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The resulting α-halo-β-diketones are versatile intermediates for further synthetic transformations.

Fluorination of β-dicarbonyl compounds is of significant interest due to the unique properties that fluorine atoms impart to organic molecules. tcichemicals.com Electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF4), can be used to introduce a fluorine atom at the α-position. The synthesis of the analogous 1-(4-ethylphenyl)-4,4,4-trifluorobutane-1,3-dione (B180928) is known, indicating that fluorination at other positions is also synthetically accessible. chemicalbook.combldpharm.com

Modifications to the Phenyl Ring and its Substituents

The ethylphenyl group of this compound is also amenable to functionalization. The ethyl group can potentially be oxidized to an acetyl group or a carboxylic acid under appropriate conditions.

The phenyl ring itself can undergo electrophilic aromatic substitution reactions. The ethyl group is an ortho-, para-directing activator, and since the para position is already substituted, further substitution would be directed to the ortho positions. Reactions such as nitration, halogenation (e.g., with Br2 and a Lewis acid catalyst), and Friedel-Crafts acylation or alkylation could be employed to introduce additional functional groups onto the aromatic ring. The synthesis of related compounds with different substituents on the phenyl ring, such as 1-(4-bromophenyl)butane-1,3-dione, 1-(4-fluorophenyl)butane-1,3-dione, and 1-(4-methoxyphenyl)butane-1,3-dione, has been reported, demonstrating the feasibility of such modifications. sigmaaldrich.comchemicalbook.comnih.govchemscene.combldpharm.comnih.gov

Table 2: Potential Derivatization Reactions of this compound

| Reaction Type | Reagent(s) | Position of Modification | Potential Product |

| Bromination | N-Bromosuccinimide (NBS) | α-carbon of butanedione | 2-Bromo-1-(4-ethylphenyl)butane-1,3-dione |

| Fluorination | Selectfluor® | α-carbon of butanedione | 2-Fluoro-1-(4-ethylphenyl)butane-1,3-dione |

| Nitration | HNO3, H2SO4 | Phenyl ring (ortho to ethyl) | 1-(4-Ethyl-2-nitrophenyl)butane-1,3-dione |

| Bromination | Br2, FeBr3 | Phenyl ring (ortho to ethyl) | 1-(2-Bromo-4-ethylphenyl)butane-1,3-dione |

Formation of Heterocyclic Compounds via Reactions with this compound

The 1,3-dicarbonyl moiety of this compound is a highly versatile functional group for the synthesis of a wide array of heterocyclic compounds. The two electrophilic carbonyl carbons and the nucleophilic central carbon atom allow for cyclocondensation reactions with various binucleophilic reagents. While specific studies detailing the reactions of this compound are not extensively documented in the provided literature, the reactivity can be reliably inferred from analogous 1,3-dicarbonyl compounds.

Common heterocyclic systems synthesized from 1,3-diones include pyrazoles, isoxazoles, pyrimidines, and benzodiazepines. For instance, the reaction of a 1,3-dione with hydrazine (B178648) or its derivatives is a classical and efficient method for preparing pyrazoles. Similarly, reaction with hydroxylamine (B1172632) yields isoxazoles, while amidines or ureas can be used to form pyrimidine (B1678525) rings.

The general schemes for these reactions are well-established. The initial step typically involves the nucleophilic attack of one of the heteroatoms of the binucleophile on one of the carbonyl groups of the dione (B5365651), followed by an intramolecular condensation and dehydration to yield the final heterocyclic ring.

| Reagent | Resulting Heterocycle | Reaction Type |

| Hydrazine (H₂N-NH₂) | Pyrazole (B372694) | Cyclocondensation |

| Substituted Hydrazines (R-NH-NH₂) | N-Substituted Pyrazole | Cyclocondensation |

| Hydroxylamine (H₂N-OH) | Isoxazole (B147169) | Cyclocondensation |

| Urea (H₂N-CO-NH₂) | Pyrimidinone | Cyclocondensation |

| Thiourea (H₂N-CS-NH₂) | Thiopyrimidinone | Cyclocondensation |

| o-Phenylenediamine | 1,5-Benzodiazepine | Cyclocondensation |

This table illustrates common heterocyclic syntheses using 1,3-diones as precursors. The specific yields and reaction conditions would vary for this compound.

Mechanistic Studies of this compound Reactions

Investigation of Keto-Enol Tautomerism and its Influence on Reactivity

Like other 1,3-dicarbonyl compounds, this compound exists as a dynamic equilibrium between its diketo form and two possible enol tautomers. This tautomerism is a critical factor influencing the compound's reactivity, as the enol form possesses a nucleophilic C=C double bond and an acidic hydroxyl group, while the keto form has a nucleophilic central carbon and two electrophilic carbonyl carbons.

The equilibrium between the tautomeric forms is influenced by factors such as solvent polarity and temperature. In nonpolar solvents, the intramolecularly hydrogen-bonded enol form is often favored.

For unsymmetrical 1,3-diones like this compound, two distinct enol forms are possible.

Enol A: The enol double bond is conjugated with the 4-ethylphenyl ring.

Enol B: The enol is formed towards the terminal methyl group.

Studies on the analogous 1-phenylbutane-1,3-dione have shown that the enol form with conjugation extended to the phenyl ring (Enol A) is predominant. stackexchange.com This increased stability is attributed to the formation of a larger π-conjugated system, which includes the phenyl ring, the enol double bond, and the remaining carbonyl group. This extended conjugation provides significant resonance stabilization. Furthermore, the enol form is stabilized by a strong intramolecular hydrogen bond, forming a stable six-membered pseudo-ring. It is expected that this compound behaves similarly, with the ethyl group on the phenyl ring having a minor electronic influence on the equilibrium.

| Tautomer | Structure | Key Features | Predominance |

| Keto Form | Two electrophilic carbonyl groups; acidic α-hydrogens. | Minor in nonpolar solvents | |

| Enol A | Conjugation with the 4-ethylphenyl ring; intramolecular H-bond. | Major Tautomer stackexchange.com | |

| Enol B | Less stable enol form; lacks extended conjugation. | Minor |

The structures and relative stabilities are based on studies of the closely related 1-phenylbutane-1,3-dione. stackexchange.com

Reaction Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of reactions involving this compound are intrinsically linked to its keto-enol equilibrium.

Thermodynamics: The stability of the enol tautomer plays a significant role in the thermodynamics of its reactions. The enol form is generally more stable than the keto form for many 1,3-diones due to the energetic benefits of conjugation and intramolecular hydrogen bonding. youtube.com For example, in acetylacetone (B45752) (pentane-2,4-dione), the enol form constitutes about 80% of the mixture in the gas phase. This inherent stability means that reactions proceeding via the enol tautomer may have a favorable thermodynamic profile. The equilibrium position is solvent-dependent; polar, protic solvents can disrupt the internal hydrogen bond, potentially shifting the equilibrium slightly towards the keto form.

Base-catalyzed enolization proceeds via the formation of a resonance-stabilized enolate anion.

Acid-catalyzed enolization involves the protonation of one of the carbonyl oxygens, followed by deprotonation at the alpha-carbon.

The specific rate constants for reactions of this compound are not available in the reviewed literature. However, the kinetics would be expected to follow general principles for 1,3-dicarbonyl compounds, where the reaction rate is dependent on temperature, catalyst concentration, and the nature of the solvent and reacting substrate. Computational studies on simpler diketones have been used to calculate the activation free energy barriers for keto-enol tautomerization, which are substantial in the absence of a catalyst. researchgate.net

Stereochemical Control in Derivatization Processes

Achieving stereochemical control in reactions of prochiral 1,3-diones like this compound is a key challenge in asymmetric synthesis. The formation of new stereocenters can be controlled by using chiral catalysts, auxiliaries, or reagents.

While specific examples for this compound are scarce, related methodologies provide insight. For instance, the enantioselective Michael addition of ethyl acetoacetate to nitroalkenes has been achieved using a chiral Nickel(II) complex. researchgate.net This approach establishes a specific configuration at the newly formed stereocenter. Such strategies could potentially be adapted for this compound.

The derivatization of the dione can create one or more chiral centers. For example, in a Michael addition reaction, the central carbon of the dione attacks an electrophilic double bond, creating at least one new stereocenter. The facial selectivity of this attack can be directed by a chiral catalyst that coordinates to the dione, blocking one face from attack and favoring the other. The development of such stereocontrolled processes is crucial for the synthesis of enantiomerically pure pharmaceutical intermediates and other fine chemicals.

Biological and Medicinal Chemistry Research on 1 4 Ethylphenyl Butane 1,3 Dione and Its Analogues

Evaluation of Antimicrobial Activities

The antimicrobial potential of β-dicarbonyl compounds and their derivatives has been a subject of investigation. While specific studies on 1-(4-Ethylphenyl)butane-1,3-dione are not prevalent, research on analogous structures provides insights into their potential efficacy.

Antibacterial Efficacy Against Specific Strains (e.g., Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

Studies on various dicarbonyl compounds have demonstrated a range of antibacterial activities. For instance, some dicarbonyl compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. The activity is often influenced by the specific substituents on the aromatic ring and the dicarbonyl moiety. Research on other heterocyclic compounds synthesized from dione (B5365651) precursors has also shown promise. For example, certain pyrazole (B372694) derivatives have been reported to possess antibacterial properties.

It is important to note that without direct testing of this compound against strains like Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, its specific antibacterial spectrum and potency remain uncharacterized.

Antifungal Activity Profiles

Similar to antibacterial research, the antifungal activity of this compound has not been extensively documented. However, related heterocyclic compounds derived from 1,3-diones, such as certain pyrazole and oxadiazole derivatives, have been shown to exhibit antifungal properties against various pathogenic fungi. nih.govorganic-chemistry.org The structural features of these derivatives play a crucial role in their mechanism of action and efficacy.

Elucidation of Antimicrobial Mechanisms (e.g., inhibition of bacterial DNA gyrase, protein synthesis, DNA/RNA production)

The proposed antimicrobial mechanisms for β-dicarbonyl compounds and their derivatives are diverse. For some antimicrobial peptides and other compounds, mechanisms include the disruption of the cell membrane, leading to the leakage of intracellular components, and the inhibition of essential cellular processes. nih.gov For instance, some antimicrobial agents have been shown to interfere with nucleic acid and protein synthesis. nih.gov The specific mechanism of this compound, if any, would need to be elucidated through dedicated mechanistic studies.

Investigations into Anti-inflammatory and Analgesic Properties

The most significant area of medicinal chemistry research related to 1,3-diones is their use as precursors for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and their analogues.

Role as Synthetic Precursors for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and their Analogues

The 1,3-dione moiety is a valuable building block in organic synthesis, particularly for the construction of heterocyclic rings like pyrazole. A well-established method for synthesizing pyrazoles is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.gov Many pyrazole derivatives are known to exhibit potent anti-inflammatory and analgesic activities, with some being used clinically as NSAIDs. nih.gov For example, celecoxib, a selective COX-2 inhibitor, contains a pyrazole core. The synthesis of such pyrazole-based NSAIDs often starts from a β-diketone. Therefore, this compound represents a potential starting material for the synthesis of novel pyrazole-based anti-inflammatory agents.

Structure-Activity Relationship (SAR) Studies for Cyclooxygenase (COX) Inhibition

Broader Pharmacological Screening and Cellular Interactions

The pharmacological investigation of this compound and its analogues extends to their interactions with fundamental cellular processes. As part of the broader class of β-diketones, these compounds exhibit a range of biological activities stemming from their unique chemical structure, which includes a characteristic β-dicarbonyl moiety. mdpi.comnih.gov This structural feature allows for metal chelation, hydrogen bonding, and the ability to act as both radical scavengers and radicalization agents, making them promising scaffolds for drug development. mdpi.com

Modulation of Cellular Signaling Pathways and Gene Expression

While specific studies on the direct effects of this compound on cellular signaling and gene expression are not extensively documented in publicly available research, the broader class of β-diketone compounds, to which it belongs, is known to modulate various cellular signaling pathways. nih.gov Natural and synthetic β-diketones have demonstrated the ability to influence pathways critical to cell growth, proliferation, and apoptosis. nih.gov For instance, curcumin, a well-known diarylheptanoid with a β-diketone structure, is recognized for its capacity to modulate multiple signaling molecules, transcription factors, and enzymes. nih.gov

The activation of signaling pathways can be triggered by external stimuli, leading to a cascade of molecular interactions that culminate in a specific cellular response. mdpi.com Dysregulation of these pathways is a hallmark of many diseases, including cancer. nih.gov Compounds that can target and modulate specific molecules within these pathways are of significant interest for therapeutic development. nih.gov The β-diketone scaffold is present in numerous biologically active compounds that have been shown to interfere with cancer cell signaling. nih.gov

Furthermore, the aryl hydrocarbon receptor (AhR) pathway, which is involved in the metabolism of various compounds, can be influenced by dietary and microbially-produced ligands. nih.gov Impaired AhR ligand production has been linked to metabolic syndrome, highlighting the importance of this pathway in maintaining metabolic homeostasis. nih.gov While direct evidence for this compound is lacking, the potential for aryl-substituted β-diketones to interact with such pathways warrants further investigation. The genetic expression of enzymes involved in the metabolism of aryl hydrocarbons, such as aryl hydrocarbon hydroxylase, is a complex process influenced by multiple genetic loci. nih.gov

Impact on Cellular Metabolism

The impact of β-diketone compounds on cellular metabolism is an area of active research. The gut microbiota plays a crucial role in metabolizing dietary compounds, including tryptophan, into derivatives that can act as signaling molecules. nih.gov A reduced capacity of the microbiota to produce these metabolites has been associated with metabolic syndrome in both preclinical and clinical settings. nih.gov Supplementation with an aryl hydrocarbon receptor (AhR) agonist or specific bacterial strains capable of high AhR ligand production has been shown to ameliorate metabolic impairments. nih.gov

Aldo-keto reductases (AKRs) are a superfamily of enzymes that catalyze the reduction of a wide variety of carbonyl compounds, including ketones. nih.gov These enzymes play a role in the metabolism of drugs and xenobiotics and have been identified with varying substrate specificities. nih.gov An AKR has been shown to exhibit catalytic activity on keto compounds containing a benzene (B151609) ring, suggesting a potential metabolic pathway for aryl-substituted β-diketones. nih.gov

Antioxidant Activity Exploration

The β-diketone moiety is a key structural feature responsible for the antioxidant properties observed in many compounds of this class. nih.govresearchgate.net The enol tautomer of the β-dicarbonyl structure is particularly associated with antioxidant capability. nih.gov This activity is crucial in combating oxidative stress, a condition implicated in a wide range of pathological disorders. nih.govnih.gov

The antioxidant activity of β-diketones can be attributed to their ability to act as radical scavengers. mdpi.com The presence of protons on the α-methylene group is considered essential for this antiradical activity. nih.gov Studies on various 1,3-dicarbonyl compounds have demonstrated their effectiveness in scavenging free radicals like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. nih.govresearchgate.netmdpi.com For example, n-tritriacontane-16,18-dione, an aliphatic 1,3-diketone found in eucalyptus leaves, has shown higher antioxidant properties against peroxy radicals than some standard antioxidants. nih.gov

The antioxidant potential of synthetic derivatives is also an area of significant interest. For instance, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized and screened for their antioxidant activity, with some compounds showing higher activity than ascorbic acid. nih.gov Similarly, the chemical modification of existing drugs, such as ibuprofen, by introducing a thiazolidine-4-one moiety, has led to increased antioxidant potential. researchgate.net

Rational Design and Synthesis of Biologically Active Derivatives

The β-diketone scaffold serves as a versatile starting point for the synthesis of a wide array of biologically active derivatives. nih.govijpras.com The inherent reactivity of the 1,3-dicarbonyl moiety allows for its use as a key intermediate in the formation of various heterocyclic compounds with medicinal applications, such as pyrazoles and isoxazoles. ijpras.com

The synthesis of β-diketones themselves can be achieved through several methods, with the Claisen condensation being a classical approach. nih.govresearchgate.net This involves the reaction of an ester with a ketone or another ester in the presence of a strong base. researchgate.net Other synthetic strategies include the hydration of alkynones and decarboxylative coupling reactions. nih.gov

The rational design of new derivatives often involves modifying the core β-diketone structure to enhance a specific biological activity or to introduce new functionalities. For example, the synthesis of 1-(4-(triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a novel trialkoxysilane monomer, was undertaken to create functionalized sol-gel materials. mdpi.com This demonstrates the utility of β-diketones in materials science in addition to medicinal chemistry.

Furthermore, β-diketones can be used as building blocks for more complex molecular architectures. For instance, indane-1,3-dione, a cyclic β-diketone, is a precursor for the synthesis of various derivatives, including bindone, through self-condensation reactions. mdpi.com It also readily participates in Knoevenagel condensation reactions with aldehydes to yield substituted derivatives. mdpi.com The synthesis of heterocyclic compounds, such as tetrahydro-4H-chromene and tetrahydrobenzo[d]thiazole derivatives, has been achieved using cyclohexane-1,4-dione as a starting material, highlighting the versatility of dicarbonyl compounds in generating diverse chemical scaffolds. nih.gov The copper-catalyzed N-arylation of carbazoles using β-diketone ligands is another example of the application of these compounds in synthetic methodology. rsc.org

The synthesis of hydrazine and its derivatives is also relevant, as hydrazines are important reagents in the preparation of many heterocyclic compounds, including those derived from β-diketones. wikipedia.org

Applications in Materials Science and Advanced Technologies

Development of Advanced Polymeric Materials and Coatings

The incorporation of β-diketone structures into polymer chains or formulations can impart desirable characteristics such as enhanced thermal stability and durability.

The fluorinated analog of the target compound, 1-(4-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione (B180928) , is a known research chemical. chemicalbook.comnih.gov The introduction of fluorine atoms into organic molecules is a well-established strategy for enhancing the chemical resistance and thermal stability of materials. It is plausible that 1-(4-Ethylphenyl)butane-1,3-dione could serve as a monomer or an additive in the synthesis of fluorinated polymers. The β-diketone functional group can act as a reactive site for polymerization or for grafting onto a polymer backbone. While direct studies are not available, the properties of fluorinated aryl β-diketones suggest that their incorporation could lead to polymers with low surface energy, high hydrophobicity, and improved resistance to harsh chemical environments.

A related compound, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione , further underscores the interest in fluorinated aryl β-diketones in chemical synthesis. researchgate.net The design and synthesis of novel poly(aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups have been shown to yield polymers with good thermal, mechanical, and dielectric properties. nih.gov

Table 1: Properties of Related Fluorinated β-Diketones

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 1-(4-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione | C₁₂H₁₁F₃O₂ | 244.21 | Research chemical, potential monomer for fluoropolymers. chemicalbook.comnih.gov |

| 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione | C₁₁H₉F₃O₂ | 230.18 | Intermediate in chemical synthesis. researchgate.net |

| 1-(4-Fluorophenyl)butane-1,3-dione | C₁₀H₉FO₂ | 180.18 | A fluorinated β-diketone derivative. nih.govmdpi.com |

Aryl-β-diketones are known to be effective additives in various industrial formulations. While specific data on this compound is not available, the general properties of this class of compounds suggest their potential use in protective coatings. The β-diketone moiety can enhance adhesion to metal substrates through chelation and can also act as a crosslinking agent to improve the durability and weather resistance of the coating. Furthermore, certain aryl β-diketones have been explored as odorants, indicating their stability and potential for controlled release from a matrix, a property that can be relevant in functional coatings. google.com

Electronic and Optical Material Development

The conjugated system of aryl-β-diketones makes them interesting candidates for applications in electronics and optics.

While there is no direct evidence of this compound being used in conductive polymer synthesis, the versatile reactivity of β-diketones makes them suitable as building blocks for creating conjugated polymer systems. mdpi.com These polymers could potentially exhibit interesting electronic properties. The synthesis of poly(aromatic ketones) has been a subject of interest for their high thermal stability and excellent electrical and mechanical properties. capes.gov.br

Organic molecules with specific structural features can exhibit non-linear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. jhuapl.edu Research on β-diketone derivatives has shown their potential as NLO materials. For instance, studies on 1,3-diphenylpropan-1,3-dione derivatives have revealed liquid crystalline and NLO properties. chemicalbook.com The structurally similar Indane-1,3-dione is a versatile building block for chromophores used in NLO applications. mdpi.comrochester.edu The presence of a "push-pull" electronic structure within a molecule, where an electron-donating group is conjugated with an electron-withdrawing group, can lead to significant NLO effects. The this compound molecule could potentially be modified to create such a system, making it a candidate for the development of new NLO materials.

Table 2: Related Compounds in NLO and Electronic Applications

| Compound Name | Application Area | Relevant Properties |

| 1,3-Diphenylpropan-1,3-dione derivatives | Non-linear optical materials | Exhibit liquid crystalline and NLO properties. chemicalbook.com |

| Indane-1,3-dione | Non-linear optical materials | Versatile building block for NLO chromophores. mdpi.comrochester.edu |

| Poly(aromatic ketones) | Electronic materials | High thermal stability, excellent electrical and mechanical properties. capes.gov.br |

Intermediates for Specialty Chemical and Material Production

β-Diketones are highly valuable intermediates in organic synthesis due to the reactivity of their dicarbonyl system. nih.govmdpi.com They serve as precursors for the synthesis of a wide range of heterocyclic compounds, which are themselves important components of specialty materials. nih.gov

For example, a related compound, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione , is a key intermediate in the synthesis of the pharmaceutical Celecoxib. researchgate.netgoogle.com While this application falls outside the scope of materials science, it highlights the utility of aryl-β-diketones as building blocks.

In the realm of materials, a silyl-functionalized derivative, 1-(4-(triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione , has been synthesized as a monomer for the preparation of functionalized sol-gel matrix materials. researchgate.netnih.govmdpi.com This demonstrates the potential of modifying the this compound structure to create precursors for hybrid organic-inorganic materials with tailored properties. The synthesis of various heterocyclic compounds from β-diketones opens up possibilities for creating novel dyes, ligands for catalysts, and components for functional polymers.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For a compound like 1-(4-Ethylphenyl)butane-1,3-dione, these calculations can determine a variety of important parameters.

β-Diketones, including this compound, exist in a tautomeric equilibrium between the diketo and enol forms. The enol form is often stabilized by an intramolecular hydrogen bond, forming a six-membered ring. DFT calculations can predict the relative energies of these tautomers to determine the predominant form in different environments. For instance, in many β-diketones, the enol form is found to be more stable. stackexchange.com

Key parameters obtained from quantum chemical calculations include:

Optimized Molecular Geometry: The three-dimensional arrangement of atoms that corresponds to the lowest energy state.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. For this compound, the MEP would show negative potential around the oxygen atoms of the dione (B5365651) group, indicating their susceptibility to electrophilic attack.

Atomic Charges: These calculations distribute the total electronic charge among the atoms in the molecule, providing further insight into reactivity.

A hypothetical table of calculated quantum chemical parameters for the enol form of a related compound, 1-phenylbutane-1,3-dione, is presented below to illustrate the type of data generated.

| Parameter | Value (Illustrative) | Description |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.8 eV | Indicates the energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 4.7 eV | A larger gap suggests higher stability and lower reactivity. |

| Dipole Moment | 3.2 D | A measure of the overall polarity of the molecule. |

Note: The values in this table are illustrative and based on typical results for similar β-diketones. They are not experimental or calculated values for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. For this compound, MD simulations can be employed to:

Explore Conformational Space: The ethyl group on the phenyl ring and the flexible butane-1,3-dione chain can adopt various conformations. MD simulations can map the potential energy surface and identify the most stable conformers.

Analyze Intermolecular Interactions: In a condensed phase (liquid or solid), or when interacting with a biological target, the intermolecular forces governing the behavior of this compound are critical. MD simulations can model these interactions, such as hydrogen bonding and van der Waals forces.

Study Solvent Effects: The behavior and properties of a molecule can be significantly influenced by the solvent. MD simulations can explicitly model solvent molecules around this compound to understand how the solvent affects its conformation and tautomeric equilibrium.

For example, MD simulations of β-diketones in aqueous solution can reveal the stability of the intramolecular hydrogen bond in the enol form and the dynamics of hydrogen bonding with water molecules.

Spectroscopic Property Prediction and Interpretation

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, this includes:

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. These calculated frequencies can be compared with experimental IR spectra to aid in the assignment of vibrational modes. For instance, the characteristic C=O and C=C stretching frequencies of the keto and enol forms can be calculated to help identify the predominant tautomer. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predictions are highly sensitive to the molecular geometry and electronic environment, making them useful for confirming the structure and assigning experimental NMR signals. The chemical shift of the enolic proton is a particularly important diagnostic tool. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of molecules. For this compound, TD-DFT could predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as π → π* transitions within the conjugated system.

An illustrative table of predicted spectroscopic data for a related β-diketone is shown below.

| Spectroscopic Data | Predicted Value (Illustrative) | Corresponding Functional Group/Atom |

| IR: C=O stretch (keto) | ~1720 cm⁻¹ | Carbonyl group in the diketo form |

| IR: C=C stretch (enol) | ~1600 cm⁻¹ | Carbon-carbon double bond in the enol form |

| ¹H NMR: Enolic proton | ~16 ppm | Intramolecularly hydrogen-bonded OH proton |

| UV-Vis: λmax | ~310 nm | π → π* transition in the conjugated enol form |

Note: These are illustrative values based on general knowledge of β-diketones and are not specific to this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR models for this compound have been reported, the methodology can be applied to a series of its derivatives to predict their bioactivity.

A QSAR study would involve the following steps:

Data Set: A series of this compound derivatives with experimentally determined biological activities (e.g., enzyme inhibition) would be required.

Descriptor Calculation: For each molecule in the series, a set of molecular descriptors would be calculated. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.

A hypothetical QSAR model for a series of β-diketone derivatives might look like the following equation:

log(1/IC50) = 0.5 * LogP - 0.2 * MW + 1.5 * HBA + c

Where IC50 is the half-maximal inhibitory concentration, LogP is the lipophilicity, MW is the molecular weight, and HBA is the number of hydrogen bond acceptors. Such a model could be used to predict the bioactivity of new, unsynthesized derivatives. asianpubs.org

Design of Novel this compound Derivatives through Computational Approaches

Computational chemistry plays a crucial role in the rational design of new molecules with desired properties. Based on the insights gained from quantum chemical calculations, MD simulations, and QSAR models, novel derivatives of this compound can be designed.

For example, if a QSAR model indicates that increasing the number of hydrogen bond donors enhances a particular biological activity, new derivatives can be designed with additional hydroxyl or amino groups. The predicted properties of these new designs can then be evaluated computationally before embarking on their chemical synthesis.

Structure-based drug design is another powerful computational approach. If the three-dimensional structure of a biological target (e.g., an enzyme) is known, molecular docking simulations can be used to predict how derivatives of this compound would bind to the active site. This allows for the design of new derivatives with improved binding affinity and selectivity. For instance, studies on other β-diketones have utilized molecular docking to predict their inhibitory activity against enzymes like cyclooxygenase-2 (COX-2). nih.gov

The design process is iterative, involving cycles of computational design, prediction, and experimental validation to optimize the properties of the lead compound.

Analytical Methodologies and Characterization Techniques

Advanced Spectroscopic Characterization (NMR, IR, Mass Spectrometry) for Structural Elucidation

The structural backbone of 1-(4-Ethylphenyl)butane-1,3-dione is unequivocally established through the synergistic use of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with Mass Spectrometry (MS). These techniques provide a detailed map of the molecule's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental in identifying the chemical environment of the hydrogen and carbon atoms, respectively. Due to the phenomenon of keto-enol tautomerism, the spectra of 1,3-diketones can be complex, showing signals for both the diketo and enol forms. The solvent polarity can influence the equilibrium between these two forms. In nonpolar solvents like CDCl₃, the enol form is often predominant, stabilized by an intramolecular hydrogen bond, while polar solvents tend to favor the keto form.

For this compound, the expected ¹H NMR signals would include those for the ethyl group (a quartet and a triplet), the aromatic protons (two doublets), the methyl group adjacent to a carbonyl, and the methylene (B1212753) and methine protons of the dione (B5365651) moiety, which will vary depending on the tautomeric form. Similarly, the ¹³C NMR spectrum will show distinct signals for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the ethyl and dione fragments.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for the C=O (carbonyl) stretching vibrations. In the diketo form, two distinct carbonyl bands would be anticipated. In the enol form, a single C=O stretching band at a lower frequency is expected due to conjugation, along with a broad O-H stretching band for the enolic hydroxyl group. Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (molar mass: 190.24 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 190. The fragmentation pattern would likely involve the loss of acetyl (CH₃CO) and ethylphenyl (C₈H₉) fragments, leading to characteristic daughter ions.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

|---|---|

| ¹H NMR | Signals for ethyl group (quartet ~2.7 ppm, triplet ~1.2 ppm), aromatic protons (doublets ~7.2-7.9 ppm), methyl protons (~2.2 ppm), and protons of the dione moiety (enol C-H ~6.1 ppm, keto CH₂ ~3.9 ppm). |

| ¹³C NMR | Carbonyl carbon signals (~180-200 ppm), aromatic carbons (~128-145 ppm), and aliphatic carbons. |

| IR (cm⁻¹) | C=O stretching (~1680-1730 cm⁻¹ for keto, ~1600-1640 cm⁻¹ for enol), broad O-H stretching (~2500-3200 cm⁻¹ for enol), C-H stretching (~2850-3100 cm⁻¹), and C=C aromatic stretching (~1450-1600 cm⁻¹). |

| Mass Spec (m/z) | Molecular ion [M]⁺ at 190. Key fragments could include [M-CH₃]⁺ (175), [M-COCH₃]⁺ (147), and [C₈H₉]⁺ (105). |

Chromatographic Separations (GC, HPLC) for Purity Assessment and Isomer Analysis

Chromatographic techniques are indispensable for determining the purity of this compound and for analyzing its tautomeric and isomeric forms.

Gas Chromatography (GC): Gas chromatography is a powerful technique for separating and quantifying volatile compounds. birchbiotech.com For the analysis of β-diketones like this compound, GC can be used to assess purity by detecting and quantifying any volatile impurities. oshadhi.co.ukchromatographyonline.com However, the inherent thermal instability and the presence of tautomers can sometimes lead to peak broadening or decomposition in the hot injector or column. oshadhi.co.uk To overcome these issues, derivatization to form more stable and less polar compounds, such as silyl (B83357) ethers, may be employed prior to GC analysis. The choice of a suitable stationary phase is also critical for achieving good separation.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of β-diketones. nih.govresearchgate.net Reversed-phase HPLC, with a C18 column, is commonly employed. oup.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape. nih.gov The presence of keto-enol tautomers can result in broad or split peaks. Adjusting the mobile phase composition, pH, and temperature can help to either separate the tautomers or cause them to interconvert rapidly, resulting in a single sharp peak. nih.govresearchgate.net Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, has also been shown to be effective in providing sharp peaks and high resolution for β-diketones. nih.govresearchgate.net

Table 2: Chromatographic Methods for the Analysis of β-Diketones

| Technique | Column | Mobile Phase/Carrier Gas | Detection | Application |

|---|---|---|---|---|

| GC | Capillary column (e.g., DB-5) | Inert gas (e.g., Helium, Nitrogen) | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Purity assessment, quantification of volatile impurities. |

| HPLC | Reversed-phase (e.g., C18), Mixed-mode | Acetonitrile/Water or Methanol/Water with acid modifier | UV-Vis, Mass Spectrometry (MS) | Purity determination, analysis of tautomeric forms, impurity profiling. |

Electrochemical Analysis for Redox Properties

The redox properties of this compound can be investigated using electrochemical techniques such as cyclic voltammetry. The presence of the dicarbonyl moiety makes the compound susceptible to reduction.

Electrochemical studies on 1,3-diketones have shown that they can undergo reduction at an electrode surface. google.com The process typically involves the transfer of one or more electrons to the molecule, leading to the formation of radical anions and subsequently dianions. The stability and further reactions of these species, such as dimerization or protonation, depend on the solvent, the supporting electrolyte, and the structure of the diketone itself. google.com

For this compound, the ethylphenyl group can influence the reduction potential and the stability of the resulting radical anion through its electronic effects. The electrochemical behavior provides insights into the molecule's electron-accepting ability and can be correlated with its chemical reactivity.

Future Research Directions and Translational Opportunities

Sustainable and Green Chemistry Approaches for Synthesis

The chemical industry is increasingly shifting towards environmentally benign methodologies, and the synthesis of 1-(4-Ethylphenyl)butane-1,3-dione is poised to benefit from this green revolution. Traditional synthesis of β-dicarbonyl compounds often relies on strong bases and volatile organic solvents. Future research will likely focus on optimizing these processes to minimize environmental impact.

Key areas for development in the green synthesis of this compound include:

Catalytic Innovations: The development and application of novel catalysts, such as solid acid catalysts or enzymatic catalysts, could offer milder reaction conditions and improved selectivity, reducing the need for harsh reagents.

Alternative Solvents: The exploration of greener solvent systems, including water, supercritical fluids, or bio-based solvents, can significantly reduce the environmental footprint of the synthesis process.

Energy Efficiency: The use of alternative energy sources like microwave irradiation or ultrasound could accelerate reaction times and lower energy consumption compared to conventional heating methods. nih.gov

The principles of green chemistry, such as atom economy and waste reduction, will guide the development of more sustainable synthetic routes to this compound and its derivatives. nih.gov

Expanding the Therapeutic Scope of this compound Derivatives

The 1,3-dione moiety is a well-established pharmacophore found in numerous biologically active compounds. While direct therapeutic applications of this compound are not yet extensively documented, its structural analogues have shown a wide range of pharmacological activities. Future research is expected to uncover the therapeutic potential of its derivatives.

Derivatives of related diones have exhibited promising results in several therapeutic areas:

Anti-inflammatory Agents: The structural relative, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, is a known intermediate in the synthesis of celecoxib, a nonsteroidal anti-inflammatory drug (NSAID). google.com This suggests that derivatives of this compound could also be explored for their anti-inflammatory properties.

Anticancer Agents: Various heterocyclic compounds derived from 1,3-diones have demonstrated cytotoxic activity against cancer cell lines. chemfaces.comsarpublication.com For instance, pyrazole (B372694) and thiophene (B33073) derivatives synthesized from 1-phenylbutane-1,3-dione have shown significant antitumor activity. chemfaces.com

Antimicrobial and Antifungal Properties: The 1,3,4-thiadiazole (B1197879) scaffold, which can be synthesized from dione (B5365651) precursors, is associated with a broad spectrum of antimicrobial and antifungal activities. sarpublication.comresearchgate.net

Future efforts will likely involve the synthesis of a library of this compound derivatives and their systematic screening for various biological activities.

Integration into Next-Generation Functional Materials

The unique electronic and chelating properties of 1,3-diones make them attractive building blocks for the development of advanced functional materials. The ethylphenyl group in this compound can be further functionalized to tune the material's properties for specific applications.

Potential applications in materials science include:

Organic Electronics: The electron-accepting nature of the indane-1,3-dione core, a related structure, makes it a valuable component in organic electronics. mdpi.com Derivatives of this compound could be investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs).

Sensors: The ability of the dione moiety to form stable complexes with metal ions can be exploited in the design of chemical sensors. These sensors could be used for the detection of specific metal ions in environmental or biological samples.

Functionalized Polymers and Gels: The incorporation of this compound into polymer chains or sol-gel matrices can lead to materials with tailored optical, electronic, or responsive properties. For example, a trialkoxysilane derivative of a similar dione has been used to prepare functionalized sol-gel materials. researchgate.net

The following table outlines potential research directions for the integration of this compound into functional materials:

| Material Type | Potential Application | Research Focus |

| Organic Semiconductors | OLEDs, OPVs, FETs | Synthesis of derivatives with tailored electronic properties and investigation of their charge transport characteristics. |

| Chemical Sensors | Metal Ion Detection | Design and synthesis of dione-based ligands with high selectivity and sensitivity for specific metal ions. |

| Functional Polymers | Smart Materials, Coatings | Incorporation of the dione moiety into polymer backbones to create materials that respond to external stimuli. |

Interdisciplinary Research Collaborations for Enhanced Understanding and Application

To fully unlock the potential of this compound, collaborations between different scientific disciplines are crucial. The synergy between synthetic chemists, medicinal biologists, materials scientists, and computational chemists will accelerate the pace of discovery and innovation.

Key areas for interdisciplinary collaboration include:

Cheminformatics and Computational Modeling: Computational studies can predict the biological activity and material properties of novel derivatives, guiding synthetic efforts towards the most promising candidates.

High-Throughput Screening: Collaboration with biologists and pharmacologists will enable the rapid screening of newly synthesized compounds for a wide range of therapeutic targets.

Device Engineering: Partnership with materials scientists and engineers will be essential for integrating dione-based materials into functional devices and evaluating their performance.

Emerging Methodologies in Chemical Synthesis and Biological Evaluation

The fields of chemical synthesis and biological evaluation are constantly evolving, and the study of this compound will benefit from these advancements.

Emerging methodologies that will shape future research include:

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reproducibility, making it an attractive platform for the production of dione derivatives.

Photoredox Catalysis: This powerful synthetic tool allows for the formation of complex chemical bonds under mild conditions, opening up new avenues for the derivatization of the this compound scaffold.

Phenotypic Screening and Target Deconvolution: Advanced biological screening methods can identify compounds with desired cellular effects, and subsequent target identification techniques can elucidate their mechanism of action.

By embracing these emerging technologies, researchers can accelerate the discovery and development of new applications for this compound and its derivatives.

Q & A

Q. How can environmental impact assessments guide sustainable use of this compound?

- Methodological Answer :

- Biodegradability assays (OECD 301F) quantify microbial degradation rates.

- Ecotoxicity studies (e.g., Daphnia magna LC₅₀) ensure compliance with REACH regulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.